Cas no 1444302-83-3 (1-(4-Chloro-2-fluorophenyl)-1H-pyrazole)

1-(4-Chloro-2-fluorophenyl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole
- CS-0192690
- E95376
- MFCD32631948
- 1-(4-chloro-2-fluorophenyl)pyrazole
- 1444302-83-3
-
- MDL: MFCD32631948
- Inchi: 1S/C9H6ClFN2/c10-7-2-3-9(8(11)6-7)13-5-1-4-12-13/h1-6H
- InChI Key: QVUKCOJXRSREAG-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)F)N1C=CC=N1
Computed Properties
- Exact Mass: 196.0203541g/mol
- Monoisotopic Mass: 196.0203541g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.8
- XLogP3: 2.6
1-(4-Chloro-2-fluorophenyl)-1H-pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB559866-250 mg |
1-(4-Chloro-2-fluorophenyl)-1H-pyrazole; . |
1444302-83-3 | 250MG |
€221.70 | 2022-07-29 | ||
Aaron | AR01XIUO-500mg |
1-(4-Chloro-2-fluorophenyl)-1H-pyrazole |
1444302-83-3 | 500mg |
$421.00 | 2023-12-16 | ||
Ambeed | A1647290-100mg |
1-(4-Chloro-2-fluorophenyl)-1H-pyrazole |
1444302-83-3 | 98% | 100mg |
$102.0 | 2024-04-23 | |
Aaron | AR01XIUO-250mg |
1-(4-Chloro-2-fluorophenyl)-1H-pyrazole |
1444302-83-3 | 98% | 250mg |
$186.00 | 2025-02-17 | |
abcr | AB559866-250mg |
1-(4-Chloro-2-fluorophenyl)-1H-pyrazole; . |
1444302-83-3 | 250mg |
€294.10 | 2024-08-02 | ||
Aaron | AR01XIUO-1g |
1-(4-Chloro-2-fluorophenyl)-1H-pyrazole |
1444302-83-3 | 98% | 1g |
$502.00 | 2025-02-17 | |
Ambeed | A1647290-1g |
1-(4-Chloro-2-fluorophenyl)-1H-pyrazole |
1444302-83-3 | 98% | 1g |
$464.0 | 2024-04-23 | |
Aaron | AR01XIUO-100mg |
1-(4-Chloro-2-fluorophenyl)-1H-pyrazole |
1444302-83-3 | 98% | 100mg |
$110.00 | 2025-02-17 | |
abcr | AB559866-500 mg |
1-(4-Chloro-2-fluorophenyl)-1H-pyrazole; . |
1444302-83-3 | 500MG |
€357.80 | 2022-07-29 | ||
abcr | AB559866-1 g |
1-(4-Chloro-2-fluorophenyl)-1H-pyrazole; . |
1444302-83-3 | 1g |
€480.70 | 2022-07-29 |
1-(4-Chloro-2-fluorophenyl)-1H-pyrazole Related Literature
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
Additional information on 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole
Professional Introduction to Compound with CAS No. 1444302-83-3 and Product Name: 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole
The compound with the CAS number 1444302-83-3 and the product name 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and electronic properties, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of both chloro and fluoro substituents on the aromatic ring introduces specific reactivity patterns that make this molecule a valuable scaffold for further chemical modifications and biological evaluations.
In recent years, the pharmaceutical industry has seen a surge in the development of heterocyclic compounds, particularly pyrazole derivatives, due to their diverse biological activities. 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole is no exception, as it exhibits promising pharmacological properties that have been explored in various preclinical studies. The chloro and fluoro groups not only enhance the lipophilicity of the molecule but also influence its interactions with biological targets, making it an attractive candidate for further investigation.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacophores. The pyrazole core is a well-documented scaffold in drug design, known for its ability to modulate various biological pathways. By incorporating halogenated aromatic rings, such as the 4-chloro-2-fluorophenyl moiety, researchers can fine-tune the electronic and steric properties of the molecule to achieve desired pharmacological effects. This flexibility has led to several novel derivatives being investigated for their therapeutic potential.
Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The fluorine atom, being highly electronegative, can significantly alter the metabolic stability and binding affinity of a drug molecule. In the case of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole, the fluorine substituent at the 2-position of the phenyl ring contributes to enhanced binding interactions with biological targets, potentially leading to improved drug efficacy. This observation has spurred further research into optimizing fluorinated pyrazole derivatives for therapeutic applications.
The synthesis of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The chlorination and fluorination steps are critical in introducing the necessary substituents onto the aromatic ring. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, have been employed to achieve these modifications efficiently. These techniques not only improve synthetic feasibility but also allow for greater scalability, which is essential for industrial production.
Beyond its synthetic significance, 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole has shown promise in several preclinical models. Its ability to interact with specific enzymes and receptors has been explored in vitro, revealing potential applications in treating various diseases. For instance, derivatives of this compound have been investigated for their anti-inflammatory and anti-viral properties. The dual presence of chloro and fluoro groups allows for fine-tuning of these interactions, making it a versatile scaffold for drug development.
The growing interest in halogenated pyrazoles has also led to advancements in computational chemistry approaches. Molecular modeling studies have been instrumental in understanding how structural modifications affect biological activity. By leveraging computational tools, researchers can predict the binding modes of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole with target proteins, facilitating rational drug design. These insights have accelerated the discovery process by identifying lead compounds with optimized pharmacokinetic profiles.
In conclusion, 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole represents a significant contribution to pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable compound for further research and development. As our understanding of halogenated heterocycles continues to evolve, compounds like this are expected to play a crucial role in addressing unmet medical needs. The combination of innovative synthetic strategies and advanced computational methods will undoubtedly drive future discoveries in this field.
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